Product packaging for 8-Fluoro-7-methylquinolin-5-amine(Cat. No.:)

8-Fluoro-7-methylquinolin-5-amine

Cat. No.: B11911883
M. Wt: 176.19 g/mol
InChI Key: DSBBHKXHABAQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-7-methylquinolin-5-amine is a fluorinated quinoline derivative serving as a versatile intermediate in organic synthesis and medicinal chemistry research. The quinoline scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . This compound is particularly valuable for constructing more complex molecules, such as those derived from the Mannich reaction, which can yield bioactive aminomethylated derivatives . Fluorinated quinolines are a significant area of research because the introduction of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity . Researchers utilize such building blocks to develop compounds for various applications, including the study of cytoprotective agents with potential relevance to central nervous system disorders . The specific structural features of this compound, including the electron-withdrawing fluorine atom and the nucleophilic amine group, make it a suitable substrate for further chemical modifications, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B11911883 8-Fluoro-7-methylquinolin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

8-fluoro-7-methylquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-5-8(12)7-3-2-4-13-10(7)9(6)11/h2-5H,12H2,1H3

InChI Key

DSBBHKXHABAQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1F)N

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Elements for Biological Activity in Quinoline (B57606) Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged structure" in drug discovery. nih.govnih.gov This framework's relative planarity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, provide a versatile template for interaction with a wide array of biological targets. bohrium.comresearchgate.net Consequently, quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. biointerfaceresearch.comnih.gov

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. biointerfaceresearch.com Modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its interaction with target proteins like kinases and enzymes. nih.govresearchgate.net For instance, molecular docking studies have shown that the quinoline ring can engage in crucial π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine) in the active site of proteins, while the nitrogen atom can form pivotal hydrogen bonds with residues like Methionine, stabilizing the ligand-protein complex. bohrium.com The ability to functionalize various positions on the quinoline core allows for the systematic optimization of these interactions to enhance potency and selectivity. nih.gov

Impact of Fluoro and Methyl Substituents on Pharmacological Potency and Selectivity

The introduction of specific substituents, such as the fluoro group at the C-8 position and the methyl group at the C-7 position, is a deliberate strategy to modulate the pharmacological profile of the quinoline core.

The fluoro group at C-8 is a particularly impactful modification. Due to its high electronegativity and small van der Waals radius, fluorine can significantly alter the electronic properties of the quinoline ring without introducing significant steric hindrance. nih.govnih.gov This substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase binding affinity by forming favorable electrostatic or hydrogen-bond interactions with protein targets. nih.govnih.gov The incorporation of fluorine is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For example, in some quinoline series, fluorine substitution has been shown to enhance antibacterial or anticancer activity. nih.govnih.gov

The methyl group at the C-7 position also plays a critical role. As an electron-donating group, it can influence the electronic environment of the quinoline ring. biointerfaceresearch.com More importantly, it provides steric bulk that can be exploited to achieve selectivity. The methyl group can fit into specific hydrophobic pockets within a target's binding site, enhancing affinity and discriminating against other proteins that lack such a pocket. bohrium.com Studies on substituted quinolines have shown that even subtle changes in alkyl chain length or position can significantly alter biological activity, highlighting the importance of fine-tuning these steric interactions. nih.gov The combination of the electron-withdrawing fluoro group and the electron-donating methyl group creates a unique electronic and steric profile on the benzene portion of the quinoline scaffold, which can be critical for specific receptor recognition and potent biological activity.

Role of Amine Functionality at the C-5 Position in Modulating Biological Effects

The amine (-NH2) group at the C-5 position is a key pharmacophoric feature that can profoundly influence the biological effects of quinoline derivatives. nih.gov This functional group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in the active site of target enzymes, such as kinases. bohrium.comnih.gov

Rational Design and Fragment-Based Approaches in Quinoline Modulator Discovery

The discovery of potent and selective quinoline-based modulators like 8-Fluoro-7-methylquinolin-5-amine increasingly relies on sophisticated drug design strategies rather than traditional high-throughput screening alone.

Rational drug design leverages structural knowledge of the biological target to create specific inhibitors. mdpi.comnih.gov For quinoline-based kinase inhibitors, this often involves designing molecules that fit precisely into the ATP-binding site, exploiting specific interactions with key amino acid residues. bohrium.comnih.gov By understanding the SAR of existing quinoline compounds, medicinal chemists can make targeted modifications—such as adding fluoro, methyl, or amino groups—to improve affinity, selectivity, and drug-like properties. acs.org

Fragment-Based Drug Discovery (FBDD) is another powerful approach. researchoutreach.orgkcl.ac.uk This method starts by identifying small, low-affinity molecular fragments (like the quinoline scaffold itself) that bind to the target. ox.ac.uk These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. kcl.ac.uk This strategy has been successfully used to develop new quinoline-based inhibitors, for instance, by elaborating on a fragment of a known lead compound to generate novel and potent inhibitors. kcl.ac.uk

Scaffold hopping is a computational or experimental technique used to replace a central molecular core (the scaffold) with a structurally different one while retaining the original biological activity. nih.gov This approach was used to transition from a quinoline core to a quinazoline (B50416) core in the search for new efflux pump inhibitors, demonstrating the versatility of these related bicyclic systems. nih.gov These modern design strategies accelerate the discovery process, enabling the creation of novel quinoline modulators with optimized pharmacological profiles. nih.govnih.gov

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for predicting and optimizing the SAR of quinoline derivatives, accelerating the drug discovery cycle and reducing costs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net By generating 2D or 3D molecular descriptors (which quantify properties like electronic distribution, shape, and hydrophobicity), researchers can build predictive models. nih.govnih.gov These models can then estimate the activity of novel, unsynthesized quinoline derivatives and highlight which structural features, such as specific substitutions, are most critical for enhancing potency. tandfonline.com For example, QSAR models have been successfully developed for quinoline derivatives to predict their activity against various targets, including cancer cells and parasites. nih.govnih.gov

Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For a compound like this compound, docking studies can visualize how it fits into the active site of a receptor, such as a kinase. semanticscholar.orgrsc.org These simulations reveal crucial binding interactions, like hydrogen bonds and hydrophobic contacts, and provide a binding affinity score that helps rank potential inhibitors. nih.govresearchgate.net Docking studies have been instrumental in understanding the binding modes of quinoline-based kinase inhibitors and guiding the rational design of new derivatives with improved interactions and higher potency. bohrium.comnih.gov


Interactive Data Table: Impact of Structural Features on Quinoline Activity

Structural Feature Position General Role in Modulating Biological Activity Potential Impact
Quinoline Scaffold Core Privileged structure, provides a planar framework for target interaction. Foundation for π-π stacking with aromatic residues in binding sites. bohrium.com
Fluoro Group C-8 Increases metabolic stability, enhances binding affinity through electrostatic interactions. Improves drug-like properties and potency. nih.govnih.gov
Methyl Group C-7 Provides steric bulk for selective fitting into hydrophobic pockets. Enhances selectivity and can increase lipophilicity. biointerfaceresearch.comnih.gov
Amine Group C-5 Acts as a key hydrogen bond donor/acceptor. Anchors the molecule in the target's active site, crucial for high-affinity binding. bohrium.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Cabozantinib
Foretinib
Lenvatinib
Bosutinib
Lapatinib
Erlotinib
Sorafenib
Doxorubicin
Chloroquine (B1663885)

Investigation of Biological Targets and Molecular Mechanisms of Action

Targeting Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

Quinolone compounds are a well-established class of antibacterial agents that exert their effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial survival as they are responsible for managing the topological state of DNA during replication, transcription, and repair. nih.gov The general mechanism of action for quinolones involves the formation of a stable ternary complex with the enzyme and DNA, which ultimately leads to a cessation of DNA synthesis and bacterial cell death. nih.gov

While this is the recognized mechanism for the broader class of quinolones, specific investigatory data on the direct interaction of 8-Fluoro-7-methylquinolin-5-amine with DNA gyrase and topoisomerase IV is not extensively available in publicly accessible research. However, molecular docking and simulation studies on other amino acid derivatives of quinolines suggest that their antimicrobial potency could be attributed to favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. mdpi.com The structural features of novel bacterial topoisomerase inhibitors (NBTIs), including quinoline (B57606) derivatives, are critical in defining their activity on topoisomerase IV. nih.gov

Enzymatic Inhibition and Modulation Studies

The potential of this compound and its derivatives extends beyond antibacterial activity, with studies on related compounds suggesting a range of enzymatic inhibition and modulation activities.

Inhibition of Metalloaminopeptidase 1 (MetAP1)

Methionine aminopeptidase (B13392206) 1 (MetAP1) is a vital enzyme in both prokaryotic and eukaryotic organisms, responsible for the removal of the N-terminal methionine from newly synthesized proteins. A study on quinoline-based hybrids identified a novel inhibitor of MetAP1 from Leishmania donovani (LdMetAP1). nih.gov The identified compound acted through a competitive mode, binding to the metal-activated catalytic site of the enzyme. nih.gov While this research highlights the potential of the quinoline scaffold for MetAP1 inhibition, direct studies on the inhibitory activity of this compound against MetAP1 have not been reported.

Modulation of Ubiquinone Synthesis

Ubiquinone, or coenzyme Q, is a lipid-soluble antioxidant and an essential component of the electron transport chain. nih.gov Its biosynthesis is a complex multi-step process. nih.gov Research into the synthesis of 11C-labeled ubiquinone has been conducted for imaging purposes, demonstrating the chemical tractability of modifying ubiquinone-related structures. nih.gov However, there is currently no specific research available that details the modulation of ubiquinone synthesis by this compound.

Inhibition of Bacterial Type III Secretion Systems

The bacterial type III secretion system (T3SS) is a virulence factor used by many Gram-negative bacteria to inject effector proteins into host cells. nih.gov It represents an attractive target for the development of new anti-infective agents. Some small molecules have been shown to inhibit the T3SS, and in some cases, the specific protein targets within the system have been identified. nih.gov For instance, certain benzimidazoles target the T3SS by inhibiting DNA binding of transcription factors. nih.gov While the potential for quinoline derivatives to inhibit T3SS exists, there is a lack of specific studies investigating the effect of this compound on this system.

Cathepsin B and Histone Demethylase (KDM4) Inhibition

Research into peptidyl fluoromethyl ketones has demonstrated their potential as potent inhibitors of human cathepsin B, a lysosomal cysteine protease implicated in various pathological processes. nih.govnih.gov However, these studies did not involve quinoline-based structures.

The histone lysine (B10760008) demethylase 4 (KDM4) family of enzymes are epigenetic regulators that are often dysregulated in cancer, making them a therapeutic target. nih.govnih.gov While numerous inhibitors of KDM4 have been developed, many are pan-KDM4 inhibitors and may lack selectivity. bohrium.com There is no specific data available on the inhibition of Cathepsin B or KDM4 by this compound.

Lipoxygenase (LOX) Pathway Modulation

The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov The modulation of this pathway is a key strategy in the treatment of inflammatory diseases. While there is extensive research on inhibitors of the 5-LOX pathway, no studies have been found that specifically investigate the modulatory effects of this compound on this pathway.

Survivin Inhibition in Oncology Research

The role of this compound as a survivin inhibitor has not been documented in the available scientific research. While other heterocyclic structures, including those based on an 8-hydroxyquinoline (B1678124) scaffold, have been investigated for their ability to suppress survivin expression and induce apoptosis in cancer cells, these findings are not directly applicable to this compound. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition

No evidence was found to indicate that this compound is an inhibitor of Phosphodiesterase 5 (PDE5). The class of PDE5 inhibitors is well-established and includes compounds with different core structures, but research detailing the inhibitory activity of this specific quinoline derivative is not present in the public domain. drugbank.commedicalnewstoday.comnih.gov

ATP Synthase Interaction Mechanisms

The interaction of this compound with ATP synthase is not described in the current scientific literature. While ATP synthase is a known target for various natural and synthetic compounds, including some polyphenols and peptides, there is no specific data detailing the binding or modulation of this enzyme by this compound. nih.govnih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

A review of available research did not yield any studies demonstrating that this compound functions as an inhibitor of neuronal nitric oxide synthase (nNOS). Although various nNOS inhibitors have been developed, some of which contain heterocyclic ring systems, none of the identified studies specifically implicate this compound. nih.govnih.govcaymanchem.commdpi.com

Mechanisms Involving DNA Intercalation and Binding

There is no specific research available that describes the mechanisms of DNA intercalation or binding for this compound. Studies on DNA intercalation often focus on planar aromatic molecules, a characteristic of the quinoline ring system, but specific experimental data such as binding constants or cleavage assays for this compound are not documented. nih.gov

Metal Chelation and Ionophore Activity

The metal chelation and ionophore properties of this compound have not been specifically characterized in the reviewed literature. The chelating properties of quinolines are often associated with the 8-hydroxyquinoline scaffold, where the nitrogen and the hydroxyl oxygen form a bidentate chelation site for metal ions like zinc and copper. nih.govnih.gov While the 5-amino group and the quinoline nitrogen of this compound could potentially coordinate with metal ions, no studies confirming or quantifying such activity are currently available.

Other Interrogated Cellular and Molecular Pathways

Impact on Cell Membrane Permeability

No studies were identified that investigated the impact of this compound on the permeability of cellular membranes. Research on related classes of compounds, such as fluoroquinolones, has explored their interactions with bacterial cell envelopes, but this information is not directly applicable to this compound and its effects on eukaryotic cell membranes.

Role in Protein Aggregation Inhibition (e.g., Amyloid-beta (Aβ42))

There is no available research on the specific role of this compound in the inhibition of protein aggregation, including the aggregation of Amyloid-beta (Aβ42), which is a hallmark of Alzheimer's disease. While some quinoline derivatives have been investigated for their potential to inhibit Aβ aggregation, no such studies have been published for this compound.

Preclinical Evaluation of Efficacy

In Vitro Antiproliferative Activity Against Established Cancer Cell Lines

For instance, 5-amino-8-hydroxyquinoline (5A8Q) has been recognized for its high antiproliferative activity against a broad spectrum of human cancer cell lines. mdpi.com The incorporation of an amino group at the C-5 position of the quinoline (B57606) ring appears to be a key determinant of this activity. Furthermore, studies on other quinoline derivatives have highlighted the importance of substituents on the quinoline nucleus for their anticancer potential. For example, certain 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) based compounds have shown detectable antiproliferative activity on A2780 ovarian carcinoma cells, with IC50 values in the micromolar range. semanticscholar.org

The mechanism of antiproliferative action for many quinoline derivatives is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in eukaryotic cells. This has been suggested for certain fluoroquinolone derivatives that exhibit strong antiproliferative effects but weak antibacterial activity. nih.gov The introduction of various substituents on the quinoline ring can modulate this activity, with factors such as the position and electronic properties of the substituent playing a significant role.

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Analogs

Compound/Analog Cancer Cell Line Activity Metric (IC₅₀) Reference
5-Amino-8-hydroxyquinoline (5A8Q) Various human cancer cell lines High antiproliferative activity mdpi.com
(R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (5a) A2780 (Ovarian Carcinoma) 5.4 µM semanticscholar.org
(S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative (5a) A2780 (Ovarian Carcinoma) 17.2 µM semanticscholar.org
7,8-Ethylene diamine chelator-lipophilic fluoroquinolone derivative (4a) HCT116 (Colorectal) 0.6 µM nih.gov
7,8-Ethylene diamine chelator-lipophilic fluoroquinolone derivative (4a) SW620 (Colorectal) 0.16 µM nih.gov

Antimicrobial Activity Assessment Against Bacterial Strains (Gram-positive and Gram-negative)

The fluoroquinolone class of antibiotics, characterized by a fluorine atom typically at the C-6 position, is renowned for its broad-spectrum antibacterial activity. The structural features of 8-Fluoro-7-methylquinolin-5-amine suggest its potential as an antibacterial agent. Research on analogous compounds provides substantial evidence to support this hypothesis.

A study on 5-substituted 6,8-difluoroquinolones revealed that a 5-amino group was optimal for in vitro antibacterial activity. nih.gov Specifically, the compound sparfloxacin, which has a 5-amino substituent, demonstrated superior potency compared to ciprofloxacin (B1669076). nih.gov Further research on chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids showed strong in vitro antibacterial activity, even against quinolone-resistant bacteria. nih.gov One derivative, (S)-5-Amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid, was found to be four times more potent than ciprofloxacin against certain strains. nih.gov

The antibacterial spectrum of fluoroquinolones is influenced by substituents at various positions of the quinoline ring. The presence of a methyl group at the C-8 position, coupled with an amino group at C-6, has been shown to enhance activity, particularly against Gram-positive bacteria. acs.org Studies on 8-amino-7-(aryl/hetaryl)fluoroquinolones also demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable or superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Fluoroquinolone Analogs

Compound/Analog Bacterial Strain Activity Metric (MIC) Reference
Sparfloxacin (5-amino-6,8-difluoroquinolone) Various Superior to ciprofloxacin nih.gov
(S)-5-Amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid Quinolone-resistant bacteria 4x more potent than ciprofloxacin nih.gov
6-Amino-8-methylquinolone derivative (19v) Staphylococcus aureus (including MRSA) Superior to ciprofloxacin acs.org
8-Amino-7-(aryl/hetaryl)fluoroquinolones Various Gram-positive and Gram-negative Comparable/superior to ampicillin, ciprofloxacin researchgate.net
5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Broad-spectrum Inhibits DNA gyrase and topoisomerase IV ontosight.ai

Antifungal Activity Evaluation

The potential of quinoline derivatives extends to antifungal activity. While direct testing of this compound is not documented, studies on related structures provide valuable insights.

Research on 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols has shown that these compounds possess in vitro antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.govnih.gov The substitution pattern on the quinoline ring is crucial for the degree of fungitoxicity. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were the most potent among the tested compounds. nih.gov

Furthermore, 5-amino-8-hydroxyquinoline (5A8Q) and its metal complexes have demonstrated good antifungal efficacy. mdpi.com Fibrous materials containing 5A8Q exhibited activity against Candida albicans. mdpi.com The introduction of a fluorine atom, as in the case of this compound, could potentially modulate this antifungal activity, a hypothesis that warrants further investigation. A series of novel fluorinated quinoline analogs also showed good antifungal activity against various plant pathogenic fungi. mdpi.com

Table 3: Antifungal Activity of Selected Quinoline Analogs

Compound/Analog Fungal Strain Activity Reference
5,7-Dichloro-2-methyl-8-quinolinol Various fungi Most fungitoxic in the series nih.gov
5,7-Dibromo-2-methyl-8-quinolinol Various fungi Most fungitoxic in the series nih.gov
5-Amino-8-hydroxyquinoline (5A8Q) Candida albicans Good antifungal efficacy mdpi.com
Fluorinated quinoline analogs (e.g., 2b, 2e, 2f, 2k, 2n) Sclerotinia sclerotiorum Good activity (>80% inhibition) mdpi.com
7-amino-4-methyl-2(1H)-quinolone derivative (8a) Not specified Potent antifungal agent researchgate.net

Antimalarial Activity in In Vitro and In Vivo Models

8-Aminoquinolines are a cornerstone of antimalarial chemotherapy, with primaquine (B1584692) being a classic example. The structure of this compound places it within this important class of compounds, suggesting a potential for antimalarial activity.

Structure-activity relationship (SAR) studies of 8-aminoquinolines have shown that modifications to the quinoline ring can significantly impact efficacy. For instance, the introduction of a 4-methyl group to primaquine resulted in a highly active but also highly toxic compound, indicating that substitutions at this position are critical. who.int The introduction of a fluorine atom at the C-5 position of primaquine has also been explored in the synthesis of 5-fluoroprimaquine. mdpi.com

Studies on 5-aryl-8-aminoquinoline derivatives have shown them to be potent against Plasmodium falciparum growth, with some analogs being more active against chloroquine-resistant strains. nih.govasm.org These findings underscore the potential of substituted 8-aminoquinolines in combating drug-resistant malaria. While in vivo data for closely related analogs is limited in the public domain, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, has demonstrated oral activity in rodent malaria models. nih.gov

Table 4: Antimalarial Activity of Selected 8-Aminoquinoline (B160924) Analogs

Compound/Analog Parasite Strain Model Activity Reference
4-Methyl-5-fluoroprimaquine Not specified Not specified Very high activity, but also very toxic who.int
5-Aryl-8-aminoquinoline derivatives Plasmodium falciparum (chloroquine-resistant) In vitro More active than against sensitive strains nih.govasm.org
8-Aminoquinoline-uracil metal complexes Plasmodium falciparum (K1, chloroquine-resistant) In vitro Fair antimalarial activity (IC₅₀ 100-1000 µg/mL) nih.gov
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) P. berghei, P. chabaudi, P. yoelii In vivo (rodent models) Orally active, efficacy comparable or better than chloroquine (B1663885) nih.gov

Cytoprotective Effects in Cellular Systems

Currently, there is no publicly available research specifically detailing the cytoprotective effects of this compound or its close structural analogs in cellular systems. The evaluation of cytoprotective properties would be a novel and important area of investigation for this class of compounds.

Efficacy Evaluation in Relevant Animal Models (e.g., Rodent Malaria Models, Xenograft Models)

The in vivo efficacy of quinoline derivatives has been demonstrated in various animal models, providing a crucial link between in vitro activity and potential clinical utility.

In the context of antibacterial activity, a chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid derivative exhibited potent in vivo antibacterial activity, being 1.5 to 20 times more potent than ciprofloxacin in certain models. nih.gov This highlights the potential for strong in vivo performance of 5-amino-8-methylquinoline derivatives.

For antimalarial activity, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii rodent malaria models, with efficacy comparable or superior to chloroquine. nih.gov These findings in rodent models are critical for advancing novel antimalarial candidates toward clinical development.

While specific xenograft model data for this compound is not available, the promising in vitro antiproliferative activity of related quinoline compounds suggests that such studies would be a logical next step to evaluate their in vivo anticancer potential.

Table 5: In Vivo Efficacy of Selected Quinoline Analogs in Animal Models

Compound/Analog Animal Model Indication Efficacy Reference
(S)-5-Amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid Not specified Bacterial infection 1.5 to 20 times more potent than ciprofloxacin nih.gov
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) Rodent malaria models (P. berghei, P. chabaudi, P. yoelii) Malaria Orally active, efficacy comparable/better than chloroquine nih.gov
Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline (2a) Murine pneumonia model (MDRSP) Respiratory infection Excellent in vivo activity nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic and electronic level. For quinoline (B57606) derivatives, these calculations offer predictions of molecular geometry, electronic distribution, and reactivity, providing a theoretical foundation for their potential applications.

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for studying quinoline derivatives. nih.govrsc.org It is employed to optimize molecular geometries, calculate electronic properties, and predict vibrational frequencies. researchgate.net DFT studies on related quinoline compounds have successfully determined key parameters such as bond lengths, bond angles, and dihedral angles. ekb.eg These calculations are often performed with specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ekb.egdergi-fytronix.com The insights gained from DFT help in understanding the stability and electronic nature of the quinoline scaffold, which can be extrapolated to understand 8-Fluoro-7-methylquinolin-5-amine. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules and predict their spectroscopic behavior. nih.govrsc.org This method is particularly valuable for calculating electronic absorption spectra (UV-Vis) by determining the transition energies and oscillator strengths between molecular orbitals. mdpi.comdntb.gov.ua For various quinoline derivatives, TD-DFT calculations have been used to simulate UV-Vis spectra in different solvents, often showing good agreement with experimental data. dntb.gov.uaresearchgate.netresearchgate.net This approach allows researchers to understand the nature of electronic transitions, such as π–π* transitions, which are common in aromatic systems like quinoline. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to electronic transitions and more reactive. nih.gov FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. youtube.com For many quinoline derivatives, the HOMO is typically localized over the quinoline ring and electron-donating groups, while the LUMO is distributed over the electron-accepting parts of the molecule. rsc.org

Table 1: FMO Properties of Selected Quinoline Derivatives (Calculated via DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-N-(4-(3-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide-7.3259-1.61205.7138 nih.gov
4,6-dimethyl-2-salicylidene hydrazine (B178648) quinoline-5.61-1.883.73 researchgate.net
6-chloro-4-methyl-2salicylidenehydrazinoquinoline-5.89-1.923.97 researchgate.net
Quinoline Derivative 6t--3.640 rsc.org
Quinoline Derivative 6v--3.402 rsc.org

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green areas represent neutral potential. For quinoline derivatives, MEP maps typically show negative potential around the nitrogen atom of the quinoline ring and any other electronegative atoms (like oxygen or fluorine), highlighting these as sites for electrophilic interaction. dergi-fytronix.comresearchgate.net The electron-donating amine group and electron-withdrawing fluorine atom in this compound would significantly influence its MEP map, defining the key sites for molecular interactions. deeporigin.com

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix for 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC-1)

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
π(C2-C3)π(N1-C9)91.50.260.050
π(C2-C3)π(C4-C10)80.20.290.047
π(C5-C6)π(C7-C8)87.70.290.049
π(N1-C9)π(C2-C3)112.40.230.049
π(C4-C10)π*(C2-C3)31.30.260.028

Data extracted from a study on a related quinoline derivative for illustrative purposes. dergi-fytronix.com

Quinoline derivatives are of interest for their potential applications in non-linear optics (NLO), which are crucial for technologies like optical switching and frequency conversion. researchgate.net Computational methods, particularly DFT, are used to calculate NLO properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). rsc.orgnih.gov A high value for the first hyperpolarizability (β) indicates a strong NLO response. nottingham.ac.uk Studies on various quinoline-based systems show that the arrangement of electron-donating and electron-accepting groups, creating a charge-transfer character, can significantly enhance these properties. rsc.org The presence of the amino group (donor) and the fluoro group (acceptor) on the this compound scaffold suggests it could possess noteworthy NLO characteristics. researchgate.net

Table 3: Calculated NLO Properties of Selected Molecules

CompoundMethodβtot (esu)Reference
Urea (reference)CAM-B3LYP/6-311++g(d,p)0.43 x 10-30 nih.gov
(E)-N-(4-(3-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamideCAM-B3LYP/6-311++g(d,p)5.95 x 10-30 nih.gov
4AAPOCB-14.74 x 10-30 researchgate.net
4AAPPCB-8.10 x 10-30 researchgate.net
Quinoline-carbazole derivative (Q1D2)-23885.90 a.u. rsc.org

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Currently, there is a lack of publicly available scientific literature detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules and their interactions with biological targets over time. Such studies provide critical insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. While MD simulations have been extensively applied to various quinoline derivatives to explore their mechanisms of action, specific research focusing on the ligand-target interactions of this compound through this method has not been identified in the surveyed literature.

Molecular Docking Studies for Binding Affinity and Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction mechanism of a ligand with its protein target.

Despite the common application of molecular docking to quinoline and fluoroquinolone compounds to assess their potential as therapeutic agents, specific studies detailing the molecular docking of this compound are not available in the reviewed scientific literature. Research on related quinoline derivatives has utilized docking to understand structure-activity relationships and to predict binding modes and affinities against various biological targets, such as bacterial DNA gyrase and topoisomerase. However, data on binding affinity, specific amino acid interactions, and mechanistic insights derived from docking this compound are not documented in the available sources.

Correlation of Computational Data with Experimental Spectroscopic Observations (e.g., IR Spectra)

The correlation of computationally predicted spectra with experimental data is a valuable method for validating theoretical models and accurately assigning vibrational modes. Density Functional Theory (DFT) is a common method used to calculate the vibrational frequencies (such as Infrared - IR spectra) of molecules. These calculated frequencies can then be compared with experimentally obtained spectra to confirm the molecular structure and understand its electronic properties.

For various quinoline derivatives, such as 8-hydroxyquinoline (B1678124) and its halogenated analogues, researchers have successfully correlated DFT-calculated IR spectra with experimental results, leading to a detailed understanding of their vibrational characteristics. This process aids in the precise assignment of spectral bands to specific molecular vibrations. However, a review of the available scientific literature did not yield any studies that specifically perform a correlation between computational data and experimental spectroscopic observations for this compound.

Advanced Applications and Future Research Directions

Development as Chemical Biology Probes (e.g., Fluorescent Probes for Metal Ion Determination)

The 8-aminoquinoline (B160924) scaffold is a renowned fluorophore and a key component in the design of fluorescent chemosensors for the detection of metal ions. researchgate.netnih.gov These sensors are invaluable tools in chemical biology for studying the distribution and trafficking of metal ions in biological systems. The nitrogen atom of the quinoline (B57606) ring and the amino group at the 8-position can act as a bidentate chelating unit for various metal ions. nih.gov

Derivatives of 8-aminoquinoline have been extensively investigated as fluorescent probes, particularly for zinc (II) ions, which play crucial roles in numerous physiological and pathological processes. researchgate.netnih.gov The binding of a metal ion to the 8-aminoquinoline moiety often results in a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, allowing for the sensitive and selective detection of the target ion. nih.gov

While specific studies on 8-Fluoro-7-methylquinolin-5-amine as a fluorescent probe are not widely documented, its structural similarity to known 8-aminoquinoline-based sensors suggests its potential in this area. The electronic effects of the fluorine and methyl substituents could fine-tune the photophysical and metal-binding properties of the molecule. Future research could focus on the synthesis and characterization of this compound and its derivatives as novel fluorescent probes for a range of biologically important metal ions.

Table 1: Examples of 8-Aminoquinoline Derivatives as Fluorescent Probes for Metal Ions

8-Aminoquinoline DerivativeTarget Metal IonKey Features
8-(p-toluenesulfonamido)quinoline (TSQ)Zn(II)One of the earliest and most widely used fluorescent sensors for zinc in biological systems. nih.gov
ZinquinZn(II)A well-known ethyl ester derivative of TSQ with improved cell permeability.
Piperazine-linked amidoquinolineZn(II)Exhibits high binding affinity and selectivity for zinc ions. nih.gov

This table is illustrative and features derivatives of the parent 8-aminoquinoline scaffold.

Potential in Therapeutic Agent Development (excluding clinical trials)

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netscispace.comrroij.comnih.gov The incorporation of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Given the established therapeutic potential of the quinoline scaffold, this compound represents a promising starting point for the design and synthesis of new drug candidates. The 8-aminoquinoline moiety itself is found in the antimalarial drug primaquine (B1584692), highlighting its therapeutic relevance. semanticscholar.org

Research into novel quinoline derivatives has yielded compounds with potent biological activities. For instance, various 8-hydroxyquinoline (B1678124) derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.net Furthermore, new 8-aminoquinoline derivatives linked to natural antioxidant acids have been designed as potential agents for neurodegenerative diseases. nih.gov

The specific biological activities of this compound have yet to be extensively reported in publicly available literature. However, based on the activities of related compounds, it is plausible that this molecule and its derivatives could be explored for various therapeutic applications. Future research would involve the synthesis of a library of derivatives and their screening against a panel of biological targets to identify potential lead compounds for further development.

Strategies for Addressing Drug Resistance Mechanisms

Multidrug resistance (MDR) is a major challenge in the treatment of infectious diseases and cancer. One of the key mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. acs.org

The development of agents that can overcome MDR is a critical area of research. Some quinoline derivatives have been investigated for their potential to circumvent drug resistance. For example, certain 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity against multidrug-resistant cancer cells. acs.org Another strategy involves the development of antibiotic adjuvants that can restore the activity of existing antibiotics against resistant bacterial strains. nih.govmdpi.com For instance, some novel 5-arylideneimidazolones have been explored as potential adjuvants that can inhibit bacterial efflux pumps. nih.govmdpi.com

While there is no direct evidence in the searched literature of this compound being used to address drug resistance, its quinoline scaffold suggests that its derivatives could be designed to interact with resistance-mediating proteins. The lipophilicity and electronic properties conferred by the fluoro and methyl groups could influence the interaction of these potential derivatives with the binding pockets of efflux pumps or other resistance-related targets. Future studies could explore the synthesis of this compound analogs and their evaluation as MDR modulators or antibiotic enhancers.

Exploration of Novel Quinoline Scaffolds and Derivatives for Enhanced Bioactivity

The versatility of the quinoline scaffold allows for extensive chemical modification to optimize biological activity and selectivity. Researchers are continuously exploring the synthesis of novel quinoline derivatives with enhanced therapeutic potential. nih.govresearchgate.netnih.govmdpi.commdpi.com

Strategies for creating novel quinoline scaffolds include:

Functionalization of the quinoline core: Introducing various substituents at different positions of the quinoline ring to modulate its physicochemical and pharmacological properties. nih.gov

Hybrid molecule design: Combining the quinoline scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic activities. nih.gov For example, linking 8-aminoquinoline to natural antioxidants. nih.gov

Synthesis of conformationally restricted analogs: Creating more rigid structures to improve binding affinity and selectivity for a specific biological target.

The synthesis of derivatives of this compound could lead to the discovery of compounds with novel or improved biological activities. For example, the amino group at the 5-position can be readily functionalized to introduce a wide range of substituents, leading to libraries of new chemical entities for biological screening. The exploration of such novel derivatives is a promising avenue for future research in the quest for new and more effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 8-Fluoro-7-methylquinolin-5-amine, and how can conflicting literature protocols be resolved?

  • Methodological Answer : Synthesis typically involves halogenation of quinoline precursors followed by amination. For example, chlorination at the 7-position and subsequent substitution with a methyl group, followed by fluorination at the 8-position and amine introduction at the 5-position. To resolve conflicting protocols, cross-validate reaction conditions (e.g., temperature, catalysts) using databases like REAXYS and BKMS_METABOLIC for route optimization . Use NMR and LC-MS to confirm intermediate structures and track side reactions.

Q. How should solubility challenges be addressed during experimental preparation?

  • Methodological Answer : Due to its aromatic structure, this compound exhibits limited solubility in polar solvents. Prepare stock solutions by:
  • Testing solubility in DMSO, followed by dilution in aqueous buffers.
  • Heating to 37°C and sonicating for 15–30 minutes to enhance dissolution .
  • Confirm solubility via UV-Vis spectroscopy to avoid aggregation artifacts in assays.

Q. What analytical techniques are critical for validating purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98% required for biological studies) .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for methyl protons at δ 2.4–2.6 ppm; ¹⁹F NMR for fluorine at δ -110 to -120 ppm).
  • HRMS : Verify molecular formula (C₁₀H₁₀FN₂) with <2 ppm mass error .

Advanced Research Questions

Q. How can this compound be functionalized for fluorescent probe development?

  • Methodological Answer : The quinoline core allows conjugation at the 5-amine group. For fluorescent tagging:
  • React with NHS esters of fluorophores (e.g., FITC, Cy5) in anhydrous DMF at pH 8.5.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Purify using size-exclusion chromatography to remove unreacted dye .

Q. What strategies mitigate contradictory bioactivity data across cell-based assays?

  • Methodological Answer : Discrepancies may arise from solvent carryover (e.g., residual DMSO) or cell-line-specific metabolism.
  • Pre-treat cells with solvent controls (≤0.1% DMSO).
  • Validate results across multiple cell lines (e.g., HEK293, HeLa) and primary cultures.
  • Use LC-MS to quantify intracellular compound levels and metabolite profiles .

Q. How can this compound be optimized for environmental pollutant sensing?

  • Methodological Answer : Functionalize the quinoline core with chelating groups (e.g., pyridine or carboxylate) to bind heavy metals.
  • Test sensitivity via fluorescence quenching assays with Hg²⁺ or Pb²⁺.
  • Compare detection limits (LOD) using UV-Vis (LOD ~1 µM) versus electrochemical methods (LOD ~10 nM) .

Q. What computational methods predict electronic properties for material science applications?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO/LUMO energies and charge distribution.
  • Correlate with experimental UV-Vis spectra (λmax ~350–400 nm) to validate optical properties.
  • Simulate π-π stacking interactions for potential use in organic semiconductors .

Q. How should researchers address limited toxicity data in preclinical studies?

  • Methodological Answer : Conduct tiered toxicity screening:
  • In vitro : Ames test for mutagenicity; mitochondrial toxicity assay (Seahorse Analyzer).
  • In vivo : Start with zebrafish embryos (LC₅₀ determination) before rodent studies.
  • Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (DMSO vehicle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.